REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.Cl.[CH3:13]O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH3:13])=[O:10])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
Cl.CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated under reflex for 14 hours
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Duration
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14 h
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Type
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CUSTOM
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Details
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The solvent then was removed under reduced pressure and saturated sodium hydrogencarbonate solution
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Type
|
ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate and condensed under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C(C=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |